5-cyclopentyl-1H-pyrazole-4-carbonitrile
Description
Properties
IUPAC Name |
5-cyclopentyl-1H-pyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c10-5-8-6-11-12-9(8)7-3-1-2-4-7/h6-7H,1-4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFDQSPLNQSFYHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=C(C=NN2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Cyclopentyl-1H-pyrazole-4-carbonitrile, a member of the pyrazole family, has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
5-Cyclopentyl-1H-pyrazole-4-carbonitrile is characterized by a five-membered pyrazole ring with a cyclopentyl substituent and a carbonitrile group. Its molecular formula is , with a molecular weight of 176.22 g/mol. The presence of the cyclopentyl group enhances its lipophilicity, which may influence its bioavailability and interaction with biological targets.
The biological activity of 5-cyclopentyl-1H-pyrazole-4-carbonitrile is attributed to its ability to interact with various biological targets, including enzymes and receptors involved in inflammatory processes and cell proliferation. The compound may act as an enzyme inhibitor or modulator of receptor activity, influencing key biochemical pathways.
Target Interactions
Research indicates that compounds similar to 5-cyclopentyl-1H-pyrazole-4-carbonitrile have shown potential in inhibiting specific enzymes such as:
- Cyclooxygenase (COX) : Involved in inflammation.
- p38 MAPK : Plays a role in cellular responses to stress and inflammation.
These interactions suggest that 5-cyclopentyl-1H-pyrazole-4-carbonitrile could possess anti-inflammatory properties, making it a candidate for further pharmacological development.
Pharmacological Activities
The pharmacological profile of 5-cyclopentyl-1H-pyrazole-4-carbonitrile includes:
- Anti-inflammatory Activity : Initial studies suggest that it may inhibit pro-inflammatory cytokines and pathways associated with inflammatory diseases.
- Antitumor Potential : There is emerging evidence that pyrazole derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells.
- Antimicrobial Properties : Some derivatives have shown effectiveness against various bacterial strains.
Case Studies and Research Findings
Several studies have explored the biological activities of pyrazole derivatives, including 5-cyclopentyl-1H-pyrazole-4-carbonitrile. Below are notable findings:
Synthesis and Derivatives
The synthesis of 5-cyclopentyl-1H-pyrazole-4-carbonitrile can be achieved through various methods, including cyclocondensation reactions involving hydrazine derivatives and carbonitriles. The ability to modify the structure allows for the exploration of different biological activities through structural variations.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The table below highlights key structural analogs and their properties:
Key Observations :
- Electronic Effects : Fluorine and chlorine substituents (e.g., in ) reduce electron density at the pyrazole ring, altering reactivity in electrophilic substitutions.
- Functional Group Diversity : Azide () and acetylated derivatives () enable diverse downstream modifications, such as Huisgen cycloaddition or acyl transfer reactions.
Preparation Methods
General Synthetic Strategy
The synthesis of 5-cyclopentyl-1H-pyrazole-4-carbonitrile generally proceeds via the cyclization reaction of cyclopentylhydrazine hydrochloride with ethoxymethylenemalononitrile or related malononitrile derivatives. This approach forms the pyrazole ring system with the desired substitution pattern.
Preparation Method from Cyclopentylhydrazine Hydrochloride and Ethoxymethylenemalononitrile
- Stage 1: Cyclopentylhydrazine hydrochloride is neutralized with triethylamine in ethanol at 0 °C for 2 hours.
- Stage 2: Ethoxymethylenemalononitrile is added dropwise to the reaction mixture at room temperature, followed by reflux for 3 hours.
- Workup: Addition of water induces precipitation of the product, which is then washed with water and ether/n-hexane mixture to yield a brown solid.
| Parameter | Details |
|---|---|
| Starting materials | Cyclopentylhydrazine hydrochloride, Ethoxymethylenemalononitrile |
| Solvent | Ethanol |
| Base | Triethylamine |
| Temperature | 0 °C (initial), then room temp, reflux |
| Reaction time | 2 h (neutralization), 3 h (reflux) |
| Yield | 85% |
| Product | 5-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile (precursor to 5-cyclopentyl-1H-pyrazole-4-carbonitrile) |
This method is efficient and yields a high purity product suitable for further transformations.
Alternative Methods Using Aryl Hydrazines and Michael-Type Addition
Though primarily applied to aryl-substituted pyrazoles, the Michael-type addition reaction between (ethoxymethylene)malononitrile and hydrazines under reflux in ethanol or fluorinated ethanol can be adapted to cyclopentylhydrazine derivatives.
- Hydrazine derivative (e.g., cyclopentylhydrazine) is dissolved in ethanol.
- (Ethoxymethylene)malononitrile is added slowly.
- The mixture is refluxed under nitrogen atmosphere for several hours.
- Reaction completion is monitored by TLC or other analytical methods.
- Purification is performed by column chromatography.
- High regioselectivity is observed, with exclusive formation of the pyrazole ring.
- Yields range from moderate to excellent (47%-93%) depending on substrate and conditions.
- No regioisomers or uncyclized hydrazides are detected.
This method provides a one-step, regioselective route to 5-amino-1-substituted-pyrazole-4-carbonitriles, which can be further converted to the target compound.
Conversion of 5-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile to 5-cyclopentyl-1H-pyrazole-4-carbonitrile
The amino group at the 5-position can be converted to a hydrogen or other substituents via reduction, diazotization, or other functional group transformations, depending on the desired final compound. Specific protocols for this conversion are less frequently detailed but typically involve standard organic synthesis techniques.
Summary Table of Preparation Methods
Analytical and Characterization Techniques
The synthesized compounds are typically characterized by:
- Nuclear Magnetic Resonance (NMR): ^1H, ^13C, and sometimes ^19F NMR for fluorinated analogs.
- Mass Spectrometry (MS): To confirm molecular weight and purity.
- Melting Point Determination: To assess purity and identity.
- Chromatography: TLC and column chromatography for reaction monitoring and purification.
These methods ensure the structural integrity and purity of the final pyrazole products.
Research Findings and Practical Considerations
- The use of triethylamine as a base is critical for neutralizing the hydrazine hydrochloride salt and promoting the cyclization reaction.
- Ethanol is a preferred solvent due to its polarity and ability to dissolve both starting materials and intermediates.
- Reflux conditions are necessary to drive the cyclization to completion.
- The reaction exhibits excellent regioselectivity, yielding the desired 5-substituted pyrazole exclusively.
- The approach is scalable and has been reported in patent literature and peer-reviewed studies, confirming its reliability.
Q & A
What are the standard synthetic routes for 5-cyclopentyl-1H-pyrazole-4-carbonitrile, and how do reaction conditions influence product purity?
Level: Basic
Answer:
The synthesis typically involves nucleophilic substitution or cyclocondensation. For example:
- Nucleophilic substitution : Starting from 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, hydroxylamine hydrochloride and POCl₃ facilitate nitrile formation under reflux .
- Cyclocondensation : Friedländer condensation with cyclopentanone yields the cyclopentyl-substituted product .
Key factors : - Solvent choice : Ethanol or dichloromethane affects reaction kinetics and byproduct formation .
- Temperature : Reflux conditions (~50–80°C) improve conversion but may require azide scavengers (e.g., TMS-azide) to mitigate side reactions .
- Purification : Flash chromatography (cyclohexane/ethyl acetate gradients) or recrystallization ensures >85% purity .
How can structural characterization of 5-cyclopentyl-1H-pyrazole-4-carbonitrile be rigorously validated?
Level: Basic
Answer:
Multi-modal spectroscopic and crystallographic methods are critical:
- NMR : ¹H/¹³C NMR identifies nitrile (δ ~112–137 ppm) and cyclopentyl protons (δ ~1.5–2.5 ppm). Discrepancies in aromatic proton shifts may indicate tautomerism or solvent effects .
- IR : Strong nitrile absorption (~2242 cm⁻¹) and NH stretches (~3274 cm⁻¹) confirm functional groups .
- X-ray crystallography : Resolves supramolecular interactions (e.g., hydrogen bonding in 5-amino derivatives) .
- HRMS : Validates molecular formula (e.g., [M]+ at m/z 134.0335) .
What strategies resolve contradictions between experimental and computational spectral data for pyrazole-carbonitrile derivatives?
Level: Advanced
Answer:
Discrepancies often arise from solvent effects or tautomeric equilibria. Methodological solutions include:
- Solvent correction : DMSO-d₆ shifts NH protons upfield; DFT calculations (e.g., B3LYP/6-311++G**) should incorporate solvent models like PCM .
- Tautomer analysis : Compare experimental ¹³C NMR with computed chemical shifts for all tautomers (e.g., pyrazole vs. pyrazoline forms) .
- Dynamic effects : MD simulations (e.g., AMBER) model temperature-dependent conformational changes affecting spectral linewidths .
How can synthetic yields of 5-cyclopentyl-1H-pyrazole-4-carbonitrile be optimized for scale-up?
Level: Advanced
Answer:
Critical parameters for >90% yield:
- Catalyst screening : POCl₃ outperforms PCl₃ in nitrile formation due to milder acidity .
- Stoichiometry : Excess cyclopentanone (1.5 equiv) drives Friedländer condensation to completion .
- Workup : Celite-assisted dry loading reduces silica gel usage during chromatography .
- Scale-up risks : Exothermic azide reactions require controlled addition (<0°C) to prevent decomposition .
What computational methods predict the reactivity of 5-cyclopentyl-1H-pyrazole-4-carbonitrile in biological systems?
Level: Advanced
Answer:
- DFT studies : Calculate Fukui indices to identify nucleophilic/electrophilic sites for SAR (e.g., nitrile group as a hydrogen-bond acceptor) .
- Docking simulations : AutoDock Vina models interactions with target proteins (e.g., kinase binding pockets) using optimized geometries from Gaussian09 .
- ADMET prediction : SwissADME evaluates bioavailability, highlighting logP (~2.5) and PSA (~60 Ų) for CNS permeability .
How are unexpected byproducts in pyrazole-carbonitrile synthesis analyzed and mitigated?
Level: Advanced
Answer:
Common byproducts and solutions:
- Azide intermediates : LC-MS monitors [M+42] peaks; quenching with TFA minimizes hazardous buildup .
- Tautomeric impurities : ¹⁵N NMR distinguishes 1H- vs. 2H-pyrazole regioisomers .
- Cyclopentyl ring-opening : Low-temperature workup (<0°C) stabilizes strained intermediates .
What methodologies evaluate the biological activity of 5-cyclopentyl-1H-pyrazole-4-carbonitrile derivatives?
Level: Advanced
Answer:
- In vitro assays :
- Kinase inhibition: IC₅₀ determination via ADP-Glo™ kinase assays .
- Cytotoxicity: MTT assays on HeLa cells (48 hr exposure, EC₅₀ ~10–50 µM) .
- SAR studies : Nitrile-to-amide derivatization enhances water solubility but reduces membrane permeability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
